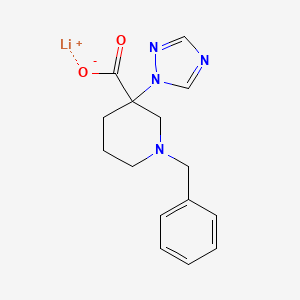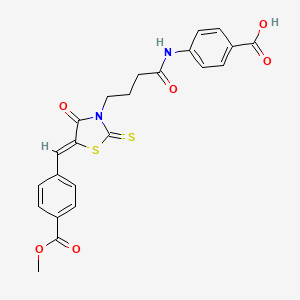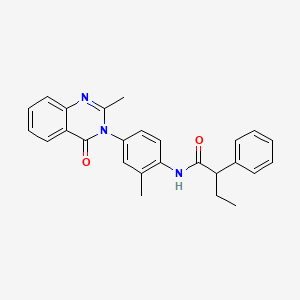
Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate” is a compound with the CAS Number: 2418648-84-5. It has a molecular weight of 292.27 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C15H18N4O2.Li/c20-14 (21)15 (19-12-16-11-17-19)7-4-8-18 (10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2, (H,20,21);/q;+1/p-1 . This suggests that the compound contains a lithium ion, a benzyl group, a triazolyl group, and a piperidine-3-carboxylate group. Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 292.27 . It is stored at a temperature of 4 degrees Celsius .Mechanism of Action
The mechanism of action of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is not fully understood. However, it is believed that this compound acts on the GSK-3β enzyme, which plays a role in the regulation of various cellular processes. By inhibiting GSK-3β, this compound may have neuroprotective effects and may also inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. Additionally, this compound has been shown to reduce inflammation in the brain and may have anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate is its potential therapeutic applications. This compound may be a promising treatment for neurodegenerative diseases and cancer. Additionally, this compound is relatively easy to synthesize and can be purified using recrystallization.
One limitation of this compound is its potential toxicity. Lithium is a known toxic substance, and the long-term effects of this compound are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound works may lead to the development of more effective treatments for neurodegenerative diseases and cancer.
Another direction is to study the long-term effects of this compound. While this compound has shown promise as a potential therapeutic agent, its long-term effects are not fully understood. Further research is needed to determine the safety and efficacy of this compound.
Finally, future research may focus on the development of new derivatives of this compound. By modifying the structure of this compound, researchers may be able to develop more potent and selective inhibitors of GSK-3β, which may have even greater therapeutic potential.
Synthesis Methods
The synthesis method of Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate involves the reaction of benzyl chloride, triazole, and piperidine-3-carboxylic acid with lithium carbonate. The reaction takes place in a solvent such as tetrahydrofuran or dimethylformamide. The resulting product is a white solid that can be purified using recrystallization.
Scientific Research Applications
Lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential anti-tumor properties.
properties
IUPAC Name |
lithium;1-benzyl-3-(1,2,4-triazol-1-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.Li/c20-14(21)15(19-12-16-11-17-19)7-4-8-18(10-15)9-13-5-2-1-3-6-13;/h1-3,5-6,11-12H,4,7-10H2,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURGRXIZZFTBGT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)[O-])N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17LiN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2786560.png)
![3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2786561.png)
![2-[(4-Chlorobenzyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2786562.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2786566.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)piperidine-4-carboxylic acid](/img/structure/B2786567.png)
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2786570.png)




![2-[4-(2-Chloroacetyl)morpholin-3-yl]cyclohexan-1-one](/img/structure/B2786580.png)
![3-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2786581.png)
![methyl 5-methyl-2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2786582.png)